molecular formula C28H25N3O5S B2591137 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114646-50-2

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2591137
CAS No.: 1114646-50-2
M. Wt: 515.58
InChI Key: PQLBNANELYCWDT-UHFFFAOYSA-N
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Description

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core, an oxazole ring, and a trimethoxyphenyl group

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been known to interact with their targets, leading to the inhibition of these proteins and enzymes . This interaction can result in changes in cellular processes, potentially leading to the observed bioactivity effects.

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

It is mentioned that similar compounds are soluble in organic solvents such as ethanol and ether, and slightly soluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Tmp-bearing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against parasites, and anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Action Environment

It is mentioned that similar compounds should be stored at 2-8℃ , suggesting that temperature could potentially influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, including the quinazolinone core, oxazole ring, and trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-22(29-26(36-17)18-14-23(33-2)25(35-4)24(15-18)34-3)16-37-28-30-21-13-9-8-12-20(21)27(32)31(28)19-10-6-5-7-11-19/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLBNANELYCWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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